molecular formula C19H16N2O3S2 B2707138 4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide CAS No. 2034346-90-0

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2707138
CAS No.: 2034346-90-0
M. Wt: 384.47
InChI Key: KRKGENNSAOJVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Bioactivity Studies

A significant aspect of research on compounds such as 4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide involves the synthesis and evaluation of their bioactivities. Studies have synthesized series of related benzenesulfonamides to investigate their cytotoxic activities and potential as carbonic anhydrase (CA) inhibitors. For instance, Gul et al. (2016) synthesized a series of sulfonamides, showing interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, indicating potential for anti-tumor activity studies (Gul et al., 2016).

Characterization and In Vitro Biological Screening

Research also extends to the characterization and in vitro biological screening of derivatives containing the sulfonamide moiety. El-Gaby et al. (2018) detailed the preparation of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides and assessed their antimicrobial activity, highlighting the versatility of sulfonamide derivatives in antimicrobial applications (El-Gaby et al., 2018).

Investigation of Molecular Structures and Pharmacology

Another area of focus is the investigation of the molecular structures of sulfonamide derivatives and their pharmacological effects. For instance, studies on biphenylsulfonamide endothelin antagonists have elucidated structure-activity relationships, offering insights into designing molecules with improved binding and functional activities (Murugesan et al., 1998).

Development of Novel Anticancer Agents

The development of novel anticancer agents is a critical research application. Studies have identified compounds with high tumor selectivity and potential as lead compounds for the development of new anticancer agents. These compounds have shown significant inhibition of specific carbonic anhydrase isoforms, relevant for cancer therapy (Gul et al., 2016).

Antimicrobial Activity and Potential Therapeutic Applications

Research into the antimicrobial activity of sulfonamide derivatives has yielded compounds with potential therapeutic applications. For example, Sarvaiya et al. (2019) synthesized compounds evaluated for their antimicrobial activity against various bacteria and fungi, contributing to the search for new antimicrobial agents (Sarvaiya et al., 2019).

Future Directions

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

4-cyano-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c20-11-14-1-7-18(8-2-14)26(23,24)21-12-19(22)16-5-3-15(4-6-16)17-9-10-25-13-17/h1-10,13,19,21-22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKGENNSAOJVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.